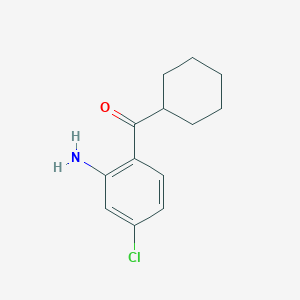![molecular formula C9H7ClN2O2 B13943627 methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13943627.png)
methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate typically involves multiple steps. One common method starts with the reaction of pyridine with various reagents to form the pyrrolo[2,3-c]pyridine core. The chlorination and esterification steps follow to introduce the chloro and methyl ester groups, respectively . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
化学反応の分析
Methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine ring.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate has several scientific research applications:
作用機序
The mechanism of action of methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also have a pyridine ring fused with a pyrrole ring but differ in the position of the fusion and substituents.
1H-pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused with a pyridine ring and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
特性
分子式 |
C9H7ClN2O2 |
|---|---|
分子量 |
210.62 g/mol |
IUPAC名 |
methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-12-7-4-11-3-6(10)8(5)7/h2-4,12H,1H3 |
InChIキー |
ZULHHMKFKYXJEF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CNC2=CN=CC(=C12)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13943556.png)


![4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine](/img/structure/B13943571.png)
![4H-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13943576.png)





![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-11-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13943608.png)

